Cas no 893734-95-7 (3-(4-Formyl-phenyl)-isonicotinic acid methyl ester)

3-(4-Formyl-phenyl)-isonicotinic acid methyl ester is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both formyl and ester groups. The compound serves as a key building block in the preparation of pharmaceuticals, agrochemicals, and advanced materials. Its aromatic aldehyde moiety enables condensation reactions, while the ester group offers further derivatization potential through hydrolysis or nucleophilic substitution. The structural rigidity of the isonicotinic acid scaffold enhances stability, making it suitable for applications requiring precise molecular architecture. This compound is commonly utilized in cross-coupling reactions and heterocyclic synthesis, demonstrating high utility in medicinal chemistry and material science research.
3-(4-Formyl-phenyl)-isonicotinic acid methyl ester structure
893734-95-7 structure
Product Name:3-(4-Formyl-phenyl)-isonicotinic acid methyl ester
CAS No:893734-95-7
MF:C14H11NO3
MW:241.242043733597
CID:993712
PubChem ID:20099859
Update Time:2025-10-24

3-(4-Formyl-phenyl)-isonicotinic acid methyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-(4-Formyl-phenyl)-isonicotinic acid methyl ester
    • methyl 3-(4-formylphenyl)pyridine-4-carboxylate
    • BB 0223249
    • Methyl5-(4-formylphenyl)nicotinate
    • 893734-95-7
    • A1-66930
    • CS-0459280
    • AKOS004116527
    • Methyl 5-(4-formylphenyl)nicotinate
    • MDL: MFCD06802196
    • Inchi: 1S/C14H11NO3/c1-18-14(17)13-6-12(7-15-8-13)11-4-2-10(9-16)3-5-11/h2-9H,1H3
    • InChI Key: UMGIZNVMJSDMCZ-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CN=CC(=C1)C1C=CC(C=O)=CC=1)=O

Computed Properties

  • Exact Mass: 241.07400
  • Monoisotopic Mass: 241.07389321g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 56.3Ų

Experimental Properties

  • PSA: 56.26000
  • LogP: 2.34770

3-(4-Formyl-phenyl)-isonicotinic acid methyl ester Pricemore >>

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Additional information on 3-(4-Formyl-phenyl)-isonicotinic acid methyl ester

Professional Introduction to 3-(4-Formyl-phenyl)-isonicotinic acid methyl ester (CAS No. 893734-95-7)

3-(4-Formyl-phenyl)-isonicotinic acid methyl ester, with the chemical identifier CAS No. 893734-95-7, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of heterocyclic derivatives, featuring a unique structural framework that has garnered considerable attention from researchers due to its potential biological activities and synthetic utility. The presence of both a formyl group and an isonicotinic acid moiety makes it a versatile intermediate for the development of novel therapeutic agents.

The molecular structure of 3-(4-Formyl-phenyl)-isonicotinic acid methyl ester consists of a benzene ring substituted with a formyl group at the para position and an isonicotinic acid methyl ester attached to the pyridine ring. This particular arrangement imparts distinct reactivity and functionality, making it a valuable building block in medicinal chemistry. The formyl group, for instance, serves as a readily accessible site for further functionalization through condensation reactions, while the isonicotinic acid moiety provides a scaffold that is commonly found in various bioactive molecules.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds containing the isonicotinic acid core. Isonicotinic acid derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer effects. The introduction of additional functional groups, such as the formyl group in 3-(4-Formyl-phenyl)-isonicotinic acid methyl ester, enhances its potential as a precursor for drug discovery. Researchers have leveraged this compound to synthesize novel analogs with improved pharmacokinetic profiles and enhanced target specificity.

One of the most compelling aspects of 3-(4-Formyl-phenyl)-isonicotinic acid methyl ester is its role in the development of targeted therapies. The benzene ring with a formyl group allows for facile coupling with various biomolecules, including peptides and nucleoside analogs, through condensation reactions such as Schiff base formation. This capability has been exploited in the design of protease inhibitors and kinase inhibitors, which are crucial in treating chronic diseases like cancer and infectious disorders. Furthermore, the isonicotinic acid moiety has been shown to interact with biological targets in ways that can modulate disease pathways.

The synthesis of 3-(4-Formyl-phenyl)-isonicotinic acid methyl ester involves multi-step organic transformations that highlight its synthetic versatility. Starting from readily available precursors, such as 4-formybenzaldehyde and methyl isonicotinate, the compound can be synthesized through condensation reactions followed by esterification. These synthetic routes are not only efficient but also scalable, making it feasible to produce sufficient quantities for both academic research and industrial applications. The optimization of these synthetic protocols has been a focus of several studies aimed at improving yield and purity.

Recent advancements in computational chemistry have further enhanced the understanding of 3-(4-Formyl-phenyl)-isonicotinic acid methyl ester's reactivity and interaction with biological targets. Molecular modeling studies have revealed insights into how this compound binds to its intended targets, providing a rational basis for designing more effective derivatives. These computational approaches have been complemented by experimental validations, where X-ray crystallography and NMR spectroscopy have been employed to elucidate the three-dimensional structures of complexes formed between this compound and its biological targets.

The potential applications of 3-(4-Formyl-phenyl)-isonicotinic acid methyl ester extend beyond traditional pharmaceuticals into other areas such as agrochemicals and materials science. Its unique structural features make it a promising candidate for developing novel pesticides and specialty chemicals. Additionally, the compound's ability to undergo diverse chemical transformations opens up possibilities for creating advanced materials with tailored properties.

In conclusion, 3-(4-Formyl-phenyl)-isonicotinic acid methyl ester (CAS No. 893734-95-7) represents a fascinating compound with significant potential in pharmaceutical research and industrial applications. Its structural features, synthetic accessibility, and biological relevance make it a cornerstone in the development of innovative therapeutic agents. As research continues to uncover new applications and functionalities, this compound is poised to play an increasingly important role in addressing global health challenges.

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